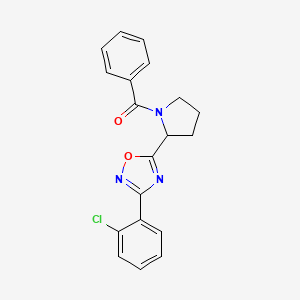
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPO is a heterocyclic compound that contains a pyrrolidin-2-yl group, a chlorophenyl group, and an oxadiazole group. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the expression of several oncogenes (genes that promote cancer growth) and to activate several tumor suppressor genes (genes that inhibit cancer growth). This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory activity, antioxidant activity, and antimicrobial activity. This compound has also been shown to modulate the immune system, by increasing the production of cytokines (proteins that regulate immune responses) and by activating immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and for developing new cancer therapies. Another advantage of this compound is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.
Orientations Futures
There are several future directions for research involving 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One promising direction is the development of new cancer therapies based on this compound. Researchers are currently exploring the use of this compound in combination with other anti-cancer drugs to enhance its anti-cancer activity. Another future direction is the exploration of this compound's potential applications in other areas of scientific research, such as immunology and microbiology. Additionally, researchers are working to develop new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form 2-chlorobenzoylpyrrolidine, followed by the reaction of this intermediate with hydrazine hydrate to form this compound. This synthesis method has been well-established in the literature and has been used by many researchers to prepare this compound for their studies.
Applications De Recherche Scientifique
5-(1-Benzoylpyrrolidin-2-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-10-5-4-9-14(15)17-21-18(25-22-17)16-11-6-12-23(16)19(24)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZDNUVEYGNEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

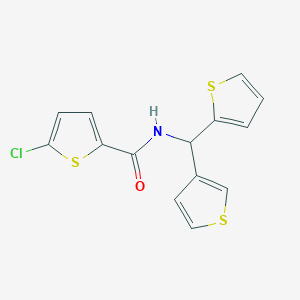
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
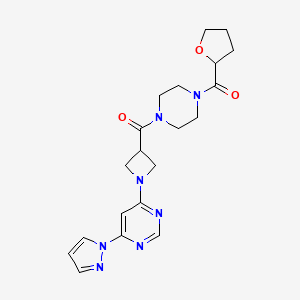

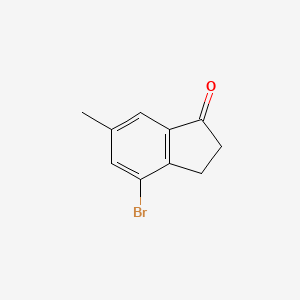
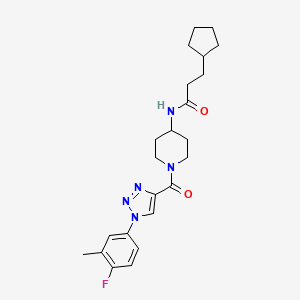
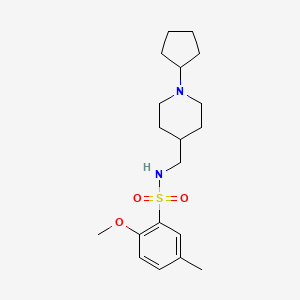
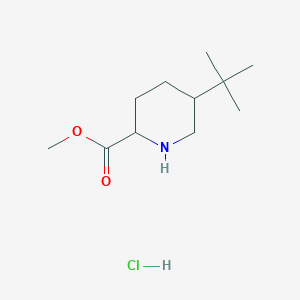
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)